Home > Products > Screening Compounds P8533 > [Ala2,8,9,11,19,22,24,25,27,28]-VIP
[Ala2,8,9,11,19,22,24,25,27,28]-VIP - 866552-34-3

[Ala2,8,9,11,19,22,24,25,27,28]-VIP

Catalog Number: EVT-254934
CAS Number: 866552-34-3
Molecular Formula: C131H219N41O33S
Molecular Weight: 2928.507
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analogue of vasoactive intestinal peptide (VIP), which is a neuropeptide involved in various physiological processes, including vasodilation and neurotransmission. This compound is notable for its modifications that enhance its selectivity and potency compared to the natural VIP. The specific substitutions of alanine at various positions are designed to improve the binding affinity to VIP receptors and modulate biological activities.

Source and Classification

The compound [Ala2,8,9,11,19,22,24,25,27,28]-VIP is synthesized from the natural VIP peptide. It has been classified under peptide analogues and is primarily used in biochemical research and pharmacological studies to explore the mechanisms of action of VIP and its receptors. The synthesis of this compound can be attributed to advancements in peptide chemistry that allow for the modification of amino acid sequences to study structure-activity relationships.

Synthesis Analysis

Methods

The synthesis of [Ala2,8,9,11,19,22,24,25,27,28]-VIP typically employs solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The specific steps include:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents (e.g., DIC or HBTU) to facilitate the formation of peptide bonds.
  2. Deprotection: Protective groups on amino acids are removed at each step to allow for subsequent coupling.
  3. Cleavage from Solid Support: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide.

Molecular Structure Analysis

Structure

The molecular structure of [Ala2,8,9,11,19,22,24,25,27,28]-VIP consists of a sequence of amino acids with specific substitutions that enhance its biological activity. The structural formula can be represented as:

H2NAlaAlaSerGlyLysGlyGlyAlaAlaAlaAlaAlaAlaAlaCysOH\text{H}_2\text{N}-\text{Ala}-\text{Ala}-\text{Ser}-\text{Gly}-\text{Lys}-\text{Gly}-\text{Gly}-\text{Ala}-\text{Ala}-\text{Ala}-\text{Ala}-\text{Ala}-\text{Ala}-\text{Ala}-\text{Cys}-\text{OH}

Data

The molecular weight and specific structural data are crucial for understanding its interactions with receptors. The modifications at positions 2, 8, 9, 11, 19, 22, 24, 25, 27, and 28 enhance its selectivity for VPAC receptors.

Chemical Reactions Analysis

Reactions

The chemical reactivity of [Ala2,8,9,11,19,22,24,25,27,28]-VIP primarily involves its interaction with VIP receptors (VPAC1 and VPAC2). Upon binding to these receptors:

  1. Signal Transduction: The binding activates adenylyl cyclase via G-proteins leading to an increase in cyclic adenosine monophosphate levels.
  2. Cellular Responses: This cascade results in various cellular responses including secretion processes in target cells.

Technical Details

Research indicates that modifications in the peptide structure can significantly alter receptor binding affinity and downstream signaling pathways .

Mechanism of Action

Process

The mechanism by which [Ala2,8,9,11,19,22,24,25,27,28]-VIP exerts its effects involves several key steps:

  1. Receptor Binding: The peptide binds specifically to VPAC receptors.
  2. Activation of Signaling Pathways: This leads to activation of intracellular signaling cascades involving protein kinase A and guanine nucleotide exchange factors.
  3. Physiological Effects: These signaling events culminate in physiological effects such as vasodilation and modulation of immune responses .

Data

Studies have shown that this analogue has enhanced efficacy compared to native VIP due to its selective receptor interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Molecular Weight: Approximately 3 kDa depending on the exact sequence.

Relevant analyses include chromatographic profiling which confirms purity levels suitable for biological assays .

Applications

The applications of [Ala2,8,9,11,19,22,24,25,27,28]-VIP are diverse within scientific research:

  • Pharmacological Studies: Used extensively in studies investigating receptor pharmacology and signal transduction pathways related to vasoactive intestinal peptides.
  • Therapeutic Research: Potential applications in treating conditions influenced by VIP signaling such as inflammatory diseases or neurodegenerative disorders .
  • Biochemical Assays: Serves as a tool for studying peptide synthesis and modification techniques in laboratory settings .
Design and Development of [Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP

Rationale for Targeted Alanine Substitutions in VIP Analog Design

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with broad physiological roles but suffers from rapid proteolytic degradation and poor receptor selectivity. The strategic replacement of specific residues with alanine aimed to address two critical limitations: metabolic instability and non-selective receptor activation. Alanine scanning mutagenesis systematically replaced each residue to identify functional hotspots while minimizing structural perturbations. Position 2 (Histidine → Ala) specifically counters dipeptidyl peptidase IV (DPP-IV) cleavage, the primary enzymatic degradation pathway for native VIP [1] [4]. Similarly, substitutions at positions 6, 12, and 28 were designed to disrupt endopeptidase recognition sites without altering the peptide’s helical core (residues 5-24) [4].

Beyond stability, alanine substitutions probed the structural basis of receptor interactions. Residues like His¹, Arg¹⁴, Lys¹⁵, Lys²¹, and Ile²⁶ were identified as critical for VPAC1 binding through loss-of-function studies. For example, Ala substitution at Arg¹⁴ reduced VPAC1 affinity by >100-fold, confirming its role in receptor docking [1] [6]. This systematic approach transformed VIP into a tool for mapping pharmacophore domains while enhancing bioavailability.

Table 1: Functional Impact of Key Alanine Substitutions in VIP

PositionNative ResiduePrimary RationaleEffect on Stability/Receptor Binding
2HistidineDPP-IV cleavage site↑ Proteolytic resistance (t½ >2x native VIP)
6TyrosineEndopeptidase site↑ Metabolic stability
14ArginineVPAC1 binding moiety↓ VPAC1 affinity by >100-fold
22TyrosineVPAC2 activation site↓ VPAC2 potency (EC₅₀ ↑10-fold)
28AsparagineC-terminal cleavage↑ Stability, ↓ VPAC2 selectivity

Optimization Strategies for VPAC1 Receptor Selectivity

Achieving >1,000-fold VPAC1 selectivity required iterative optimization of substitution patterns. Initial analogs like [Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP retained dual VPAC1/VPAC2 affinity but revealed position-specific determinants: Tyr²² was critical for VPAC2 activation but dispensable for VPAC1. Combining Ala²² with Ala¹¹ and Ala²⁸ yielded [Ala¹¹,²²,²⁸]VIP, the first analog with moderate VPAC1 selectivity (100-fold) [1] [6].

The breakthrough emerged with the 10-Ala variant ([Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP), where cumulative substitutions synergistically eliminated VPAC2 interactions. Binding assays in hVPAC1-transfected cells showed a Ki of 0.8 nM, compared to 1,600 nM for VPAC2—indicating >2,000-fold selectivity [1]. Functional assays confirmed this: adenylate cyclase stimulation in VPAC1-expressing cells had an EC₅₀ of 3.2 nM versus >2,000 nM in VPAC2 systems [3]. Molecular modeling attributed this to the analog’s inability to form hydrogen bonds with VPAC2-specific residues (Thr¹¹, Tyr²², Asn²⁸), while maintaining hydrophobic contacts with VPAC1’s sushi domain [4] [6].

Table 2: Selectivity Profile of Key VIP Analogs

AnalogVPAC1 Ki (nM)VPAC2 Ki (nM)Selectivity Ratio (VPAC1:VPAC2)
Native VIP1.21.51:1.25
[Ala¹¹,²²,²⁸]VIP2.12101:100
[Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP0.9181:20
[Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP0.81,6001:2,000

Comparative Analysis of Substitution Patterns in VIP Analog Libraries

Nine Ala-substituted VIP analogs were evaluated to decode structure-activity relationships (SAR). Minimalist analogs (≤6 Ala substitutions) like [Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP preserved high affinity for both receptors (Ki VPAC1 = 0.9 nM, VPAC2 = 18 nM) but showed only marginal selectivity (20-fold) [1]. In contrast, extensive substitutions (e.g., 10-Ala) sacrificed VPAC2 binding to achieve unprecedented selectivity. Notably, analogs targeting the C-terminus (positions 24–28) were pivotal for selectivity, as Ala²⁵ and Ala²⁷ disrupted hydrophobic interactions unique to VPAC2 [1] [6].

Compared to truncated VIP analogs (e.g., PACAP6-27), Ala-scanned peptides maintained full efficacy in VPAC1-mediated signaling. Cyclase activation by the 10-Ala analog reached 95% of native VIP’s maximum response in VPAC1 cells, whereas C-terminal truncations showed <40% efficacy [4]. This confirmed that alanine scanning preserves agonism better than backbone truncation. Additionally, metabolic stability assays revealed 125I-labeled 10-Ala analog had a half-life >4 hours in serum—6-fold longer than native VIP—validating its dual optimization for selectivity and stability [1].

Table 3: Comparative Efficacy of VIP Analogs

AnalogVPAC1 Binding Affinity (Ki, nM)VPAC1 Functional Potency (EC₅₀, nM)Metabolic Stability (t½, h)
Native VIP1.21.80.7
PACAP6-27 (truncated)12502.1
[Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP0.92.53.0
[Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP0.83.2>4.0

Properties

CAS Number

866552-34-3

Product Name

[Ala2,8,9,11,19,22,24,25,27,28]-VIP

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C131H219N41O33S

Molecular Weight

2928.507

InChI

InChI=1S/C131H219N41O33S/c1-23-66(8)100(128(204)156-70(12)103(179)146-67(9)102(137)178)171-113(189)77(19)149-105(181)69(11)153-122(198)92(55-63(2)3)165-111(187)76(18)152-115(191)85(37-27-30-49-132)160-117(193)86(38-28-31-50-133)158-107(183)72(14)147-104(180)68(10)151-116(192)91(48-54-206-22)164-121(197)90(46-47-97(136)175)163-118(194)87(39-29-32-51-134)161-119(195)89(41-34-53-144-131(140)141)162-125(201)93(56-64(4)5)168-120(196)88(40-33-52-143-130(138)139)159-108(184)75(17)154-123(199)94(58-81-42-44-83(174)45-43-81)166-109(185)73(15)148-106(182)71(13)157-129(205)101(79(21)173)172-126(202)95(57-80-35-25-24-26-36-80)169-127(203)99(65(6)7)170-112(188)78(20)155-124(200)96(60-98(176)177)167-110(186)74(16)150-114(190)84(135)59-82-61-142-62-145-82/h24-26,35-36,42-45,61-79,84-96,99-101,173-174H,23,27-34,37-41,46-60,132-135H2,1-22H3,(H2,136,175)(H2,137,178)(H,142,145)(H,146,179)(H,147,180)(H,148,182)(H,149,181)(H,150,190)(H,151,192)(H,152,191)(H,153,198)(H,154,199)(H,155,200)(H,156,204)(H,157,205)(H,158,183)(H,159,184)(H,160,193)(H,161,195)(H,162,201)(H,163,194)(H,164,197)(H,165,187)(H,166,185)(H,167,186)(H,168,196)(H,169,203)(H,170,188)(H,171,189)(H,172,202)(H,176,177)(H4,138,139,143)(H4,140,141,144)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79+,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,99-,100-,101-/m0/s1

InChI Key

JYMHULBACVSUKX-MPSMHQQTSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.